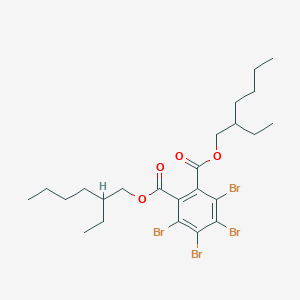

ビス(2-エチルヘキシル)3,4,5,6-テトラブロモフタル酸塩

概要

説明

Menaquinone-7, a member of the vitamin K family, is a fat-soluble vitamin that plays a crucial role in various physiological processes. It is particularly known for its importance in bone health and cardiovascular function. Menaquinone-7 is synthesized by certain bacteria in the gut and can also be obtained from dietary sources such as fermented foods like natto, cheese, and sauerkraut . This compound is distinguished by its longer half-life in the body compared to other forms of vitamin K, allowing it to exert its beneficial effects over a sustained duration .

科学的研究の応用

Menaquinone-7 has a wide range of scientific research applications across various fields:

Chemistry: It is used as a model compound to study the behavior of fat-soluble vitamins and their interactions with other molecules.

Medicine: Menaquinone-7 is extensively studied for its potential in preventing osteoporosis and cardiovascular diseases.

Industry: In the food industry, menaquinone-7 is used as a dietary supplement to enhance the nutritional value of food products.

作用機序

メナキノン-7は、カルシウム代謝に関与するビタミンK依存性タンパク質を活性化することによってその効果を発揮します。 メナキノン-7によって活性化される主要なタンパク質の1つはオステオカルシンであり、骨組織のミネラル化において重要な役割を果たします . さらに、メナキノン-7はマトリックスGlaタンパク質を活性化し、動脈壁へのカルシウムの沈着を阻害することにより、動脈硬化症と動脈硬化症のリスクを軽減します . これらのプロセスに関与する分子標的と経路には、ビタミンKサイクルとカルシウム結合タンパク質関連遺伝子発現の調節が含まれます .

生化学分析

Biochemical Properties

Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate is extremely hydrophobic, which impacts its bioavailability . It interacts with various biomolecules, but there is little evidence for biotransformation of the chemical by aquatic species .

Cellular Effects

It is known to bioaccumulate in aquatic species, potentially presenting risks to wildlife and humans that consume them .

Molecular Mechanism

It is known to have biphasic elimination behavior, with 94% of the body burden depleted within the first 12 hours of elimination and the remaining 6% eliminated very slowly thereafter .

Temporal Effects in Laboratory Settings

In laboratory settings, Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate has been observed to have long-term effects on cellular function. It is known to be stable and does not degrade quickly .

準備方法

合成経路と反応条件: メナキノン-7は、天然発酵と化学合成の両方によって合成できます。 天然発酵法は、発酵過程でメナキノン-7を生成するバチルス・サブチリスなどの細菌の使用を伴います . 化学合成経路は、メナキノン-7を生成するためにさまざまな化学試薬と触媒を使用することを伴いますが、この方法は複雑さとコストのためにあまり一般的ではありません .

工業生産方法: メナキノン-7の工業生産は、主に発酵技術に依存しています。固体発酵と液体発酵は、使用される2つの主要な方法です。 液体発酵は、熱と物質移動の効率の良さから、大規模生産に適しています . 発酵プロセスは、発酵培地の組成、生育条件、メナキノン-7の分泌を強化するためのバイオフィルム反応器の使用を調整することで最適化されます .

化学反応の分析

反応の種類: メナキノン-7は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。これらの反応は、その生物学的活性と安定性にとって不可欠です。

一般的な試薬と条件:

酸化: メナキノン-7は、制御された条件下で過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: メナキノン-7の還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して達成できます。

置換: メナキノン-7を含む置換反応は、通常、目的の生成物が形成されることを保証するために、触媒と特定の反応条件の存在が必要です。

主要な生成物: これらの反応から形成される主要な生成物には、メナキノン-7のさまざまな誘導体があり、その生物学的活性を保持し、さまざまな用途で使用できます .

4. 科学研究への応用

メナキノン-7は、さまざまな分野にわたって幅広い科学研究への応用があります。

化学: 脂溶性ビタミンとその他の分子との相互作用の挙動を研究するためのモデル化合物として使用されます。

生物学: メナキノン-7に関する研究は、細胞プロセスにおけるその役割、特にカルシウム代謝と骨のミネラル化の調節への関与に焦点を当てています.

類似化合物との比較

メナキノン-7は、メナキノンと呼ばれる化合物の大きなファミリーの一部であり、メナキノンと呼ばれる分子の繰り返しユニットの数に基づいて分類されます。類似の化合物には次のものがあります。

メナキノン-4: 体内の半減期が短く、吸収が速いことで知られています。

メナキノン-8およびメナキノン-9: これらの化合物は、より長いイソプレノイド側鎖を持ち、発酵食品に見られます.

メナキノン-7の独自性: メナキノン-7は、半減期が長いことで独特であり、血流中に長時間留まることができ、骨と心臓血管の健康に持続的な利益をもたらします . その高いバイオアベイラビリティと効率的な吸収は、ビタミンKの他の形態と比較して、サプリメントに好まれる選択肢となっています .

結論として、メナキノン-7は、科学研究、医学、産業において重要な健康上の利点と多様な用途を持つ重要な化合物です。その独自の特性と作用機序は、全体的な健康と幸福を維持するための必須栄養素となっています。

特性

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDINPOVKWVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

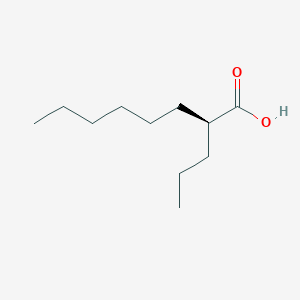

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027887 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Liquid | |

CAS No. |

26040-51-7 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main routes of human exposure to BEH-TEBP?

A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []

Q2: Are there any concerns regarding BEH-TEBP exposure in children?

A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.

Q3: What are the known toxicological effects of BEH-TEBP?

A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:

- Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []

- Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []

- Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []

- Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []

Q4: How persistent is BEH-TEBP in the environment?

A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.

Q5: How does BEH-TEBP behave in the environment?

A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]

Q6: What are the main sources of BEH-TEBP in the environment?

A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []

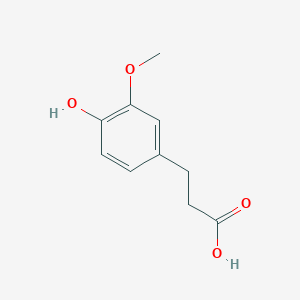

Q7: Have any degradation products of BEH-TEBP been identified in the environment?

A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30616.png)

![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30617.png)